molecular formula C16H14N4O B8600866 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

Cat. No.: B8600866
M. Wt: 278.31 g/mol
InChI Key: OSRQWQRVNSTJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is a complex organic compound that features an indazole core linked to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process often involves the use of catalysts and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its indazole core and benzonitrile moiety provide a versatile platform for further chemical modifications and applications .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C16H14N4O/c1-21-14-7-3-6-13-15(14)16(18)19-20(13)10-12-5-2-4-11(8-12)9-17/h2-8H,10H2,1H3,(H2,18,19)

InChI Key

OSRQWQRVNSTJBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=NN2CC3=CC(=CC=C3)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ground potassium hydroxide (6.75 g, 120 mmol) in DMSO (300 mL) at room temperature under nitrogen was added 4-(methyloxy)-1H-indazol-3-amine (for a preparation see Intermediate 1) (7.85 g, 48.1 mmol), and this gave a deep red solution. After 5 minutes 3-(chloromethyl)benzonitrile (8.84 g, 58.3 mmol) was added in one portion. The reaction mixture was stirred for 20 minutes and then poured into water (500 mL), forming an emulsion. This was extracted using chloroform (3×500 mL). The combined organic solutions were washed with water (400 mL) and passed through a hydrophobic frit. The solvent was removed in vacuo, the residue was applied to a 340 g silica cartridge, and eluted with a gradient of 0-100% ethyl acetate in cyclohexane over 8 CV. This gave an orange solid which was treated with ethyl acetate (10 mL) and cyclohexane (90 mL). The solid was collected by filtration and washed with cyclohexane (50 mL). The solid was dried in vacuo to give the title compound (7.89 g, 59%) as a pale orange solid. LCMS (System A) RT=0.93 min, ES+ve m/z 279 (M+H)+.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.84 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
59%

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